tert-Butyl(4-chlorobutoxy)dimethylsilane
Overview
Description
tert-Butyl(4-chlorobutoxy)dimethylsilane: is an organosilicon compound with the molecular formula C10H23ClOSi and a molecular weight of 222.83 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorobutoxy group, and two dimethylsilyl groups. It is commonly used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chlorobutoxy)dimethylsilane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-chlorobutanol in the presence of a base such as imidazole . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The reaction mixture is then filtered, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(4-chlorobutoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutoxy group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Silanes and other reduced silicon-containing compounds.
Scientific Research Applications
Chemistry: tert-Butyl(4-chlorobutoxy)dimethylsilane is widely used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of silyl ethers . It is also employed in the synthesis of complex organosilicon compounds .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and as a reagent in the modification of biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl(4-chlorobutoxy)dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups by forming silyl ethers . This protection is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required . The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyl(chloro)diphenylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness: tert-Butyl(4-chlorobutoxy)dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions . Its ability to form stable silyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl-(4-chlorobutoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZXNVDIKRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391971 | |
Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-83-4 | |
Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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